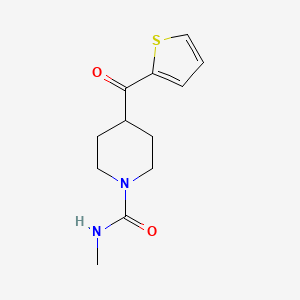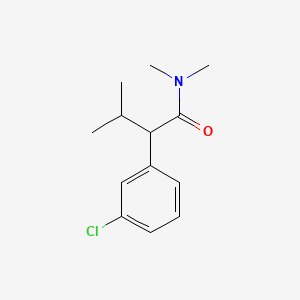
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and drug discovery. This compound is commonly referred to as CXCR4 antagonist, which means that it has the ability to block the activity of CXCR4, a receptor that is involved in various physiological processes such as cell migration, immune response, and cancer metastasis.
Wirkmechanismus
The mechanism of action of N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide involves the inhibition of CXCR4, a receptor that is involved in various physiological processes such as cell migration, immune response, and cancer metastasis. By blocking the activity of CXCR4, N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide can prevent cancer cells from migrating and invading other tissues, leading to the suppression of cancer metastasis.
Biochemical and physiological effects:
Studies have shown that N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide can have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective in inhibiting cancer cell migration and invasion, which makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the high cost of this compound could limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the research on N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, further research could explore the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases and autoimmune disorders. Finally, the development of more efficient and cost-effective synthesis methods for this compound could make it more accessible for large-scale experiments and drug development.
Synthesemethoden
The synthesis of N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing this compound is through the reaction of 3-pyridin-3-yloxypyrrolidine-1-carboxylic acid with cyclohex-3-en-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent anti-cancer properties. Studies have shown that CXCR4 antagonists such as N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide can inhibit cancer cell migration and invasion, leading to the suppression of cancer metastasis.
Eigenschaften
IUPAC Name |
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(18-13-5-2-1-3-6-13)19-10-8-15(12-19)21-14-7-4-9-17-11-14/h1-2,4,7,9,11,13,15H,3,5-6,8,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHIMYNLFCQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)N2CCC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohex-3-en-1-yl-3-pyridin-3-yloxypyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)


![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)


![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)
![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
